Phenoxyacetic anhydride
Overview
Description
Phenoxyacetic anhydride is a chemical compound derived from phenoxyacetic acid. It's synthesized using chloroacetic acid and phenol under alkaline conditions using the Williamson method (S. Xiao, 2001).
Synthesis Analysis
The synthesis of phenoxyacetic acid, a precursor to phenoxyacetic anhydride, involves the reaction of phenol with chloroacetic acid under specific conditions: a molar ratio of phenol: chloroacetic acid: sodium hydroxide of 0.9:1.1:2.4 at 102°C for 5 hours, yielding a product concentration of 69% (S. Xiao, 2001).
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid and its derivatives, like phenoxyacetic anhydride, can form two-dimensional layered structures based on hydrogen-bonded motifs, as observed in their crystal structures (Graham Smith, 2014).
Chemical Reactions and Properties
Phenoxyacetic acid reacts with peracetic acid to form free radicals, such as hydroxyl radicals, which play a significant role in various chemical processes (Ekaterina V. Rokhina et al., 2010). Moreover, palladium-catalyzed C-H functionalization of arenes is a key reaction in the synthesis of phenolic compounds, which is relevant for the formation of phenoxyacetic anhydride (Debajyoti Saha et al., 2019).
Physical Properties Analysis
The physical properties of phenoxyacetic anhydride derivatives can be inferred from related compounds. For instance, crystal structures of the ammonium salts of phenoxyacetic acid show layered structures indicating stability and potential reactivity patterns (Graham Smith et al., 2014).
Chemical Properties Analysis
Chemical properties of phenoxyacetic anhydride can be understood through its reactions and derivatives. For instance, its ability to participate in free radical reactions and its reactivity under palladium catalysis indicate a versatile chemical behavior (Ekaterina V. Rokhina et al., 2010); (Debajyoti Saha et al., 2019).
Scientific Research Applications
Oligoribonucleotide Synthesis : Phenoxyacetic anhydride is used in oligonucleotide synthesis, particularly for protecting the exocyclic amino function of purine bases. It can replace acetic anhydride to avoid side reactions in the capping step of the synthesis process (Chaix, Molko, & Teoule, 1989).
Increased Aqueous Humor Outflow in Glaucoma Therapy : Phenoxyacetic acids, including specific analogs like ethacrynic acid, have been found to increase aqueous outflow in vitro and in vivo, suggesting their potential in glaucoma therapy. This effect is attributed to changes in cell shape and attachment in human trabecular meshwork cell culture (Epstein, Roberts, & Skinner, 1997).
Biomarker Analysis in Human Urine : Phenoxyacetic acids are analyzed as biomarkers in human urine using techniques like liquid chromatography and mass spectrometry. This is relevant for monitoring exposure to widely used herbicides (Lindh, Littorin, Amilon, & Jönsson, 2008).
Cytogenetic Effects : The effects of phenoxyacetic acid herbicides on the induction of chromosome aberrations have been studied both in vitro and in vivo, providing insights into the genetic impact of these compounds (Mustonen, Kangas, Vuojolahti, & Linnainmaa, 1986).
Photolysis of Biocides : Research on the direct photolysis of halogenated phenols and anilines, including phenoxyacetic acid derivatives, has been conducted to understand their environmental impact and degradation mechanisms (Richard & Grabner, 2005).
Membrane Bioreactor Technology for Herbicide Treatment : Phenoxyacetic and benzoic acid herbicides, including 2,4-dichlorophenoxyacetic acid, have been treated using membrane bioreactor technology, showcasing a method for reducing these toxic herbicides in wastewater (Ghoshdastidar & Tong, 2013).
Safety And Hazards
Phenoxyacetic anhydride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(2-phenoxyacetyl) 2-phenoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSBNBKMACZDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312648 | |
Record name | Phenoxyacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxyacetic anhydride | |
CAS RN |
14316-61-1 | |
Record name | Acetic acid, 2-phenoxy-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14316-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 259934 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14316-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenoxyacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxyacetic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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